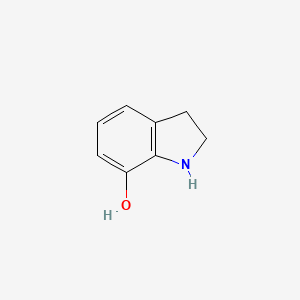

Indolin-7-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indolin-7-ol can be synthesized through several methods:

Reduction from Indole: One common method involves the reduction of indole derivatives.

Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors under specific conditions to form the indoline structure, followed by hydroxylation at the 7-position.

Catalytic Synthesis: Catalysts such as transition metals can be used to facilitate the formation of indoline derivatives from suitable starting materials, which can then be hydroxylated.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Indolin-7-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form indole-7-one derivatives.

Reduction: Reduction of this compound can yield indoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: Indole-7-one derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted this compound derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indolin-7-ol serves as a crucial scaffold in the design of various bioactive compounds, particularly those targeting cancer and inflammatory diseases.

Anti-Cancer Activity

This compound derivatives have shown promising anti-cancer properties. For instance, a study synthesized vanillin-based indolin-2-one derivatives that exhibited significant anti-breast cancer activity against the MCF-7 cell line. The most active compound demonstrated an IC50 of 17.01 μM, indicating its potential as a selective estrogen receptor modulator for breast cancer treatment . Additionally, spiro-3-indolin-2-one compounds revealed antiproliferation properties against various human cancer cell lines, with some compounds showing efficacy comparable to standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Properties

Research indicates that indolin derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from indole frameworks have been evaluated for their ability to protect against LPS-induced septic death in mouse models, highlighting their potential in treating acute inflammatory diseases .

Biological Applications

This compound has been utilized in various biological studies due to its unique structural features.

Enzyme Inhibition

Indolin derivatives have been studied for their ability to inhibit specific enzymes, making them candidates for drug development. For example, the interaction of indolin compounds with cytochrome P450 enzymes suggests their role in modulating drug metabolism.

Antimicrobial Activity

Recent studies have demonstrated that indolin derivatives possess antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. The synthesized compounds showed moderate to good free radical scavenging activity, indicating their potential use in treating infections .

Synthetic Applications

This compound is also employed as a building block in organic synthesis.

Building Block for Complex Molecules

This compound serves as a precursor for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions enhances its utility in developing new pharmaceuticals and agrochemicals .

Catalytic Applications

The compound acts as a ligand in catalytic reactions, improving the efficiency of chemical processes and expanding its applicability in material science and industry.

Case Studies and Research Findings

Several studies have documented the effectiveness of indolin derivatives across different applications:

Mecanismo De Acción

The mechanism by which Indolin-7-ol exerts its effects involves interactions with various molecular targets and pathways:

Comparación Con Compuestos Similares

- Indole

- Indoline

- Indole-3-carbinol

- 7-hydroxyindole

Indolin-7-ol stands out due to its unique hydroxylation pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Indolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of indole, which features a bicyclic structure known for its presence in various natural products and pharmaceuticals. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related diseases.

Anticancer Activity

This compound exhibits notable anticancer properties against various cancer cell lines. Research has demonstrated its effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- MCF-7 Breast Cancer Cells :

- Colon Cancer Cell Lines :

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation.

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. In vivo studies indicated that this compound derivatives protected against LPS-induced septic death in mouse models, highlighting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound derivatives, particularly against bacterial strains.

Findings

- Antibacterial Activity :

- Molecular Docking Studies :

Summary of Biological Activities

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 39.7 µM | Apoptosis induction |

| HCT-15 | 46.6 µM | Cell cycle arrest | |

| SW-620 | 39.7 µM | Apoptosis induction | |

| Anti-inflammatory | RAW264.7 | N/A | Cytokine inhibition |

| Antimicrobial | Staphylococcus aureus | 375 µg/mL | Target binding |

| Enterococcus faecalis | 375 µg/mL | Target binding |

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQTHRBXZXHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547042 | |

| Record name | 2,3-Dihydro-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-38-1 | |

| Record name | 2,3-Dihydro-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.